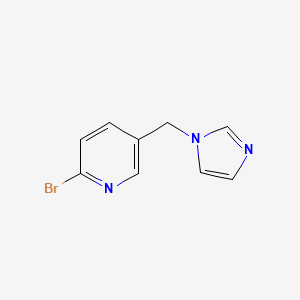

5-((1H-imidazol-1-yl)methyl)-2-bromopyridine

Description

Properties

IUPAC Name |

2-bromo-5-(imidazol-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVSKVIWDJAADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine typically involves the reaction of 2-bromopyridine with an imidazole derivative. One common method is the nucleophilic substitution reaction where the imidazole ring is introduced to the 2-bromopyridine through a base-catalyzed reaction. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((1H-imidazol-1-yl)methyl)-2-bromopyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The imidazole ring can participate in redox reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized imidazole derivatives.

Reduction Products: Reduced forms of the imidazole ring.

Scientific Research Applications

5-((1H-imidazol-1-yl)methyl)-2-bromopyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.

Biological Studies: The compound can be used to study the interactions between heterocyclic compounds and biological macromolecules.

Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

5-Bromo-2-(1H-imidazol-2-yl)pyridine (CAS 1211586-40-1)

- Structure : Bromine at the pyridine 5-position; imidazole directly attached at the pyridine 2-position via a C–N bond.

- This reduces steric bulk but limits conformational flexibility.

- Applications: Primarily used in coordination chemistry; the imidazole’s N–H group can act as a hydrogen-bond donor .

5-(4-Bromobenzylidene)thiazolidine-2,4-dione (Compound 51)

- Structure : Thiazolidinedione core with a 4-bromobenzylidene substituent.

- Key Differences : Replaces pyridine with a thiazolidinedione ring, enhancing electron-withdrawing properties. The bromine is on a benzylidene group rather than a pyridine.

- Biological Activity : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., A. niger) .

1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Functional Analogues

Imidazolyl Thiazolidinedione Derivatives (Compounds 48–50)

- Structure : Imidazole linked to thiazolidinedione via methylene or methoxycarbonyl groups.

- Biological Activity :

- Comparison : The target compound’s bromopyridine moiety may confer distinct electronic effects compared to thiazolidinedione’s electron-withdrawing carbonyl groups.

5-[[4-Chlorophenyl)thio]methyl]-3-(1H-imidazol-1-ylmethyl)-2-methyl-3-(2-thienyl)isoxazolidine

- Structure : Imidazole linked to an isoxazolidine ring with a thienyl substituent and a chlorophenylthio group.

- Antifungal Activity : Demonstrates efficacy against Candida spp. via inhibition of ergosterol biosynthesis.

- Key Difference : The isoxazolidine ring introduces stereochemical complexity, which may enhance target specificity compared to the planar pyridine system in the target compound .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Bromine at the pyridine 2-position in the target compound may enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions, a feature absent in non-halogenated analogs .

- Biological Potency : While thiazolidinedione derivatives (e.g., Compound 48) show superior antimicrobial activity, the target compound’s imidazole-pyridine system could be optimized for metal coordination (e.g., in enzyme inhibition) .

- Synthetic Versatility : The methylene bridge in the target compound allows for further functionalization, such as introducing boronic acid (as in ’s pyrimidine-5-boronic acid derivatives) for Suzuki-Miyaura coupling .

Biological Activity

5-((1H-imidazol-1-yl)methyl)-2-bromopyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

Chemical Structure and Properties

The compound features an imidazole ring connected to a brominated pyridine, which may influence its biological activity through interactions with various biological targets. The presence of halogen atoms and nitrogen-containing heterocycles often enhances the pharmacological properties of compounds.

Antimicrobial Activity

Various studies have investigated the antimicrobial properties of imidazole and pyridine derivatives, indicating that modifications in their structure can significantly affect their efficacy against pathogens.

- Mechanism of Action : Compounds like this compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways due to their structural similarities to essential biomolecules.

- Research Findings : A related study on imidazole derivatives showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL for some analogs . While specific data on this compound is limited, its structural characteristics suggest potential similar efficacy.

Anticancer Activity

The anticancer potential of imidazole-based compounds has been explored in several studies, particularly focusing on their ability to inhibit key proteins involved in cancer progression.

- Inhibitory Effects : Imidazole derivatives have been shown to inhibit myeloid cell leukemia 1 (Mcl-1) protein and other inhibitors of apoptosis proteins (IAPs), which are crucial for cancer cell survival . This suggests that this compound could potentially induce apoptosis in cancer cells.

- Case Studies : In breast cancer models, related imidazo[4,5-c]pyridine compounds demonstrated significant cytotoxicity and enhanced sensitivity to chemotherapy when used in combination with PARP inhibitors . This indicates a potential for this compound to be developed as an adjunct therapy in cancer treatment.

Cytotoxicity and Safety Profile

Understanding the cytotoxicity of this compound is crucial for its development as a therapeutic agent.

- Cytotoxicity Studies : Initial assessments of related compounds indicate varying degrees of cytotoxicity. For instance, certain derivatives were evaluated against human embryonic kidney cells (HEK293), showing no hemolytic activity at concentrations up to 32 µg/mL . This suggests a favorable safety profile for further development.

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between brominated pyridine derivatives and imidazole-containing boronic acids or esters. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in a 1-5 mol% range .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) at 80-100°C under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regioselective substitution (e.g., bromine at C2, imidazole-methyl at C5). Key peaks: ~8.3 ppm (pyridine H6), ~7.8 ppm (imidazole protons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 301.14) .

- FTIR : Absorbance at ~680 cm⁻¹ (C-Br stretch) and ~3100 cm⁻¹ (imidazole C-H) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2-8°C in airtight, amber vials under nitrogen. Solubility data (e.g., 10 mM in DMSO) suggests pre-dissolved aliquots should be used within 1 month to avoid decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in Suzuki coupling be addressed during synthesis?

Competing cross-coupling at alternative sites (e.g., imidazole C4/C5) can arise. Mitigation strategies include:

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2-32 µg/mL) may stem from:

- Strain variability : Test against standardized panels (e.g., ATCC strains) .

- Solvent effects : DMSO concentrations >1% in assays can inhibit bacterial growth, skewing results .

- Synergistic studies : Combine with β-lactamase inhibitors to clarify intrinsic vs. potentiated activity .

Q. What computational tools are effective for studying structure-activity relationships (SAR) of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase) .

- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.5, moderate blood-brain barrier penetration) .

- QSAR modeling : Leverage datasets from PubChem BioAssay (AID 743255) to correlate substituents with activity .

Methodological Considerations

Q. How should researchers design experiments to assess anti-inflammatory potential?

- In vitro assays : Measure COX-2 inhibition via ELISA (IC₅₀ determination) using LPS-stimulated macrophages .

- Dose-response curves : Test concentrations from 0.1-100 µM, with celecoxib as a positive control .

- Cytotoxicity parallel testing : Use MTT assays on HEK-293 cells to exclude false positives from cell death .

Q. What strategies improve yield in multi-step syntheses involving bromopyridine intermediates?

- Protection/deprotection : Temporarily protect imidazole NH with Boc groups to prevent side reactions .

- Flow chemistry : Continuous reactors enhance reproducibility and reduce reaction times by 30-50% .

- In-line monitoring : UV-Vis spectroscopy tracks intermediate formation, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.